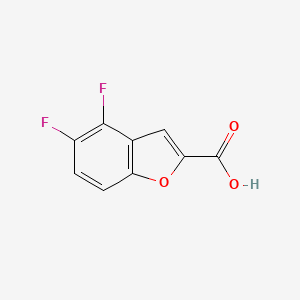

4,5-Difluoro-1-benzofuran-2-carboxylic acid

Description

Significance of Benzofuran (B130515) Core Structures in Chemical Research

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This biological relevance has spurred extensive research into the synthesis and functionalization of benzofuran-based molecules, making them a focal point for the discovery of new therapeutic agents. nih.gov

Importance of Fluorine Substitution in Organic Molecules for Research

The strategic placement of fluorine atoms in an organic molecule can dramatically alter its physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. Consequently, the introduction of fluorine is a widely employed strategy in drug design to optimize lead compounds and develop more effective pharmaceuticals.

Historical Context of Benzofuran-2-carboxylic Acid Synthesis and Derivative Exploration

The synthesis of the benzofuran-2-carboxylic acid framework has a rich history, with numerous methods developed over the years. Classical approaches often involve the reaction of salicylaldehydes with haloacetates, followed by cyclization. nist.gov More contemporary methods utilize transition-metal-catalyzed reactions, such as palladium-catalyzed carbonylative cyclization of o-alkynylphenols, offering greater efficiency and substrate scope. nist.gov This continuous evolution of synthetic methodologies has enabled the exploration of a vast chemical space of benzofuran-2-carboxylic acid derivatives, leading to the discovery of compounds with diverse biological activities. nih.gov

Current Research Landscape and Focus on 4,5-Difluoro-1-benzofuran-2-carboxylic acid

Recent research has honed in on the specific effects of fluorination patterns on the biological activity of benzofuran derivatives. A notable study investigated a series of fluorinated benzofurans and dihydrobenzofurans for their anti-inflammatory and potential anticancer effects. mdpi.comresearchgate.net Within this research, a difluorinated benzofuran derivative bearing a carboxylic acid group demonstrated significant biological activity. While not explicitly named as this compound in the primary text, the study highlights the potential of such difluorinated scaffolds.

The research demonstrated that certain fluorinated benzofuran derivatives could suppress lipopolysaccharide-stimulated inflammation in macrophages and inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116). mdpi.comresearchgate.net Specifically, two compounds featuring difluorine and either an ester or a carboxylic acid group were found to inhibit cancer cell proliferation by approximately 70%. mdpi.comresearchgate.net

| Compound Feature | Observed Effect |

| Difluorine and Carboxylic Acid Group | Inhibition of HCT116 cell proliferation by ~70% mdpi.comresearchgate.net |

| Fluorinated Benzofuran Derivatives | Suppression of lipopolysaccharide-stimulated inflammation mdpi.comresearchgate.net |

Overview of Academic Research Directions for the Compound

The promising anti-inflammatory and anticancer activities of difluorinated benzofuran carboxylic acids suggest several key directions for future academic research. The primary focus will likely be on:

Elucidation of Mechanism of Action: Investigating the specific molecular targets and signaling pathways through which this compound and its analogs exert their anti-inflammatory and anticancer effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives with varied substitution patterns on the benzofuran core to establish a clear understanding of how molecular structure influences biological activity. This will aid in the design of more potent and selective compounds.

Exploration of Further Therapeutic Applications: Given the diverse biological activities of benzofurans, researchers are likely to explore the potential of this compound in other therapeutic areas, such as neurodegenerative diseases or infectious diseases.

Development of Novel Synthetic Methodologies: Devising more efficient and scalable synthetic routes to access this compound and its derivatives will be crucial for facilitating further research and potential development.

Properties

IUPAC Name |

4,5-difluoro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2O3/c10-5-1-2-6-4(8(5)11)3-7(14-6)9(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDYTJUOEREEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC(=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Theoretical Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the characteristic functional groups and fingerprinting the molecular structure of 4,5-Difluoro-1-benzofuran-2-carboxylic acid.

The FT-IR spectrum of this compound is expected to be dominated by the vibrational modes of the carboxylic acid group and the fluorinated benzofuran (B130515) ring. The most prominent feature would be the very broad O-H stretching band of the carboxylic acid dimer, typically observed in the 2500–3300 cm⁻¹ region. The C=O stretching vibration of the carboxyl group is anticipated to appear as a strong, sharp band around 1700–1730 cm⁻¹, with its exact position influenced by hydrogen bonding.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-F stretching modes, characteristic of the fluorine substituents on the benzene (B151609) ring, would likely produce strong absorptions in the 1100–1300 cm⁻¹ region. Vibrations associated with the benzofuran ring system, including C-O-C stretching and ring breathing modes, would also contribute to the fingerprint region of the spectrum (below 1600 cm⁻¹).

Table 1: Predicted Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | ~3100 | Medium |

| C=O stretch (Carboxylic acid) | ~1700-1730 | Strong |

| C=C stretch (Aromatic) | ~1600, ~1480 | Medium-Strong |

| C-F stretch | ~1100-1300 | Strong |

| C-O stretch (Carboxylic acid) | ~1200-1300 | Strong |

| C-O-C stretch (Furan ring) | ~1050-1150 | Medium |

Note: The data in this table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

The C=O stretch of the carboxylic acid, while strong in the IR, is typically weaker in the Raman spectrum. The C-F bonds are also expected to show characteristic Raman signals. The low-frequency region of the Raman spectrum would contain information about the skeletal vibrations of the entire molecule.

In the absence of experimental data, theoretical calculations using methods like Density Functional Theory (DFT) are invaluable for predicting vibrational spectra. By creating a computational model of this compound, its vibrational frequencies and intensities for both IR and Raman spectroscopy can be calculated.

A comparative analysis would involve comparing these calculated spectra with the known experimental spectra of similar molecules, such as benzofuran-2-carboxylic acid and difluorobenzene isomers. This comparison allows for the assignment of calculated vibrational modes to specific atomic motions within the molecule. Scaling factors are often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other limitations of the theoretical models. This approach would provide a robust, albeit theoretical, characterization of the vibrational properties of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the electronic environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the protons. The most downfield signal is expected to be the acidic proton of the carboxylic acid group, likely appearing as a broad singlet above 12 ppm.

The aromatic region of the spectrum would show signals for the two protons on the benzene ring and the single proton on the furan (B31954) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group. The proton on the furan ring (H-3) would likely appear as a singlet in the 7.0-7.5 ppm range. The two aromatic protons (H-6 and H-7) would exhibit coupling to each other and potentially long-range coupling to the fluorine atoms, resulting in complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | >12 | broad s |

| H-3 | ~7.0-7.5 | s |

Note: The data in this table is predictive. Actual experimental values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the 160–170 ppm range.

The carbons directly bonded to the fluorine atoms (C-4 and C-5) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), appearing as doublets. The chemical shifts of these carbons would be significantly influenced by the high electronegativity of fluorine, generally shifting them to higher frequencies. The other carbons of the benzofuran ring would appear in the aromatic region (100–160 ppm), with their specific chemical shifts and C-F coupling constants providing detailed information about the electronic structure of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling |

|---|---|---|

| C=O | ~160-170 | No |

| C-4, C-5 | ~140-160 | Large ¹JCF |

Note: The data in this table is predictive. Actual experimental values and coupling constants would need to be determined experimentally or through high-level computational analysis.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

Specific ¹⁹F NMR spectral data, including chemical shifts (δ) and coupling constants (J) for this compound, are not documented in the reviewed literature. In principle, a ¹⁹F NMR spectrum would be crucial for this molecule, as it would provide direct insight into the electronic environment of the two fluorine atoms. wikipedia.orgbiophysics.org The spectrum is expected to show two distinct signals for the fluorine atoms at the C-4 and C-5 positions. The chemical shifts would be indicative of the electron density around each nucleus, and spin-spin coupling would likely be observed between the two fluorine atoms (³JFF) and between each fluorine and adjacent aromatic protons (³JFH and ⁴JFH). icpms.czsemanticscholar.org However, without experimental data, a quantitative analysis cannot be provided.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

A documented mass spectrum or a detailed fragmentation pattern for this compound is not available. Mass spectrometry would confirm the molecular weight of the compound (C₉H₄F₂O₃, 198.13 g/mol ). The fragmentation pattern in electron ionization mass spectrometry (EI-MS) for aromatic carboxylic acids typically involves the loss of hydroxyl (-OH, M-17), and the carboxyl group (-COOH, M-45). nist.gov For this specific molecule, fragmentation would also likely involve cleavages of the benzofuran ring system, but the precise m/z values and relative intensities of the fragment ions have not been reported.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. Such a study would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. While crystal structures for other benzofuran derivatives have been determined, this specific data is absent for the difluoro-substituted compound. asianpubs.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum for this compound has not been published. This technique measures the electronic transitions within the molecule. The parent compound, benzofuran-2-carboxylic acid, exhibits characteristic absorption bands in the UV region. nist.govnih.gov The addition of two fluorine atoms to the benzene ring would be expected to cause shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) due to their electronic effects on the chromophore system. However, without experimental spectra, the specific wavelengths and molar absorptivity values remain unknown. researchgate.net

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Novel Heterocyclic Systems

The carboxylic acid functional group at the C-2 position of the benzofuran (B130515) ring is a versatile handle for elaboration into various heterocyclic systems. While the broader class of benzofuran-2-carboxylic acids is widely used in the synthesis of fused ring systems and other heterocycles, the application of the 4,5-difluoro derivative follows similar principles of reactivity. nih.govscribd.com

Transformations of the carboxyl group, such as conversion to amides, esters, or hydrazides, create reactive intermediates that can undergo subsequent intramolecular or intermolecular cyclization reactions. For instance, condensation reactions with appropriately substituted binucleophiles can lead to the formation of novel, fused heterocyclic architectures containing the difluorobenzofuran moiety. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzofuran ring and the carboxyl group, potentially requiring modified reaction conditions compared to non-fluorinated analogues. Synthetic strategies often involve tandem or one-pot reactions to efficiently construct these complex systems from relatively simple starting materials. researchgate.net

Utility in the Development of Diverse Fluorinated Benzofuran Derivative Libraries

Diversity-oriented synthesis is a powerful tool in drug discovery for exploring chemical space and identifying novel bioactive compounds. 4,5-Difluoro-1-benzofuran-2-carboxylic acid is a valuable building block for creating libraries of fluorinated benzofuran derivatives. acs.orgacs.org The general strategy involves modifying the carboxylic acid group to introduce a wide range of substituents and functional groups.

A common approach is the conversion of the carboxylic acid to an amide via coupling with a diverse set of primary and secondary amines. This reaction is typically high-yielding and tolerant of a broad range of functional groups, allowing for the rapid generation of a large library of benzofuran-2-carboxamides. mdpi.com These libraries can then be screened for biological activity, with the difluoro substitution pattern providing a specific physicochemical profile. The development of efficient, modular synthetic protocols is key to the successful construction of these compound collections. acs.orgresearchgate.net

Table 1: Representative Amide Derivatives from Benzofuran-2-Carboxylic Acid Scaffolds This table is illustrative of the types of derivatives that can be generated from a benzofuran-2-carboxylic acid scaffold based on established synthetic methodologies.

| Amine Reactant | Resulting Functional Group | Synthetic Method |

|---|---|---|

| Primary Aliphatic Amine | N-Alkyl-carboxamide | Amide coupling (e.g., HATU, EDCI) |

| Secondary Cyclic Amine | N-Cycloalkyl-carboxamide | Amide coupling (e.g., HATU, EDCI) |

| Aniline Derivative | N-Aryl-carboxamide | Amide coupling (e.g., HATU, EDCI) |

Application in Exploring Novel Reaction Pathways and Mechanistic Organic Chemistry

The electronic properties of the 4,5-difluoro-benzofuran system make it an interesting substrate for studying reaction mechanisms and exploring new synthetic transformations. The two fluorine atoms on the benzene (B151609) ring are strongly electron-withdrawing, which can significantly impact the reactivity of the entire molecule. For example, in transition metal-catalyzed reactions, the electronic nature of the benzofuran can influence the rate and outcome of processes like C-H activation or cross-coupling. chemrxiv.org

Studies on related fluorinated aromatic compounds have shown that fluorine substituents can alter reaction regioselectivity and catalyst behavior. nih.gov By comparing the reactivity of this compound and its derivatives to less fluorinated or non-fluorinated counterparts, chemists can gain insight into the electronic effects governing these transformations. Such mechanistic studies are crucial for the rational design of new synthetic methods. researchgate.net

Integration into Complex Molecular Architectures for Academic Investigation

Beyond its use in creating libraries for screening, this compound can serve as a key building block in the total synthesis of more complex molecular targets for academic research. Its rigid, planar structure and specific fluorination pattern make it a useful component for constructing larger, well-defined molecular architectures. nih.gov

Contribution to the Study of Structure-Property Relationships in Fluorinated Scaffolds

The incorporation of fluorine into organic molecules has a profound impact on their physicochemical properties, including acidity (pKa), lipophilicity (logP), and metabolic stability. semanticscholar.org Structure-property relationship (SPR) studies systematically investigate how changes in a molecule's structure affect its properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5-Difluoro-1-benzofuran-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves fluorination of a benzofuran precursor followed by carboxylation. For fluorination, electrophilic substitution using HF or fluorinating agents (e.g., Selectfluor®) under controlled conditions (60–80°C, anhydrous solvent) is common. Carboxylation can be achieved via CO₂ insertion using Grignard reagents or metal-catalyzed carbonylation. Optimization Tips :

- Use NMR (¹⁹F/¹H) to monitor fluorination efficiency .

- Purify intermediates via recrystallization (e.g., from boiling water, as seen in brominated analogs) to reduce side products .

- Table 1 : Example conditions for analogous compounds:

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 70°C, 24h | 60–75% | |

| Carboxylation | CO₂, Mg, THF, 0°C → RT | 50–65% |

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic F).

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and furan ring (C-O-C ~1250 cm⁻¹).

- HPLC-MS : Assess purity (>95%) and molecular ion ([M-H]⁻ at m/z 214.0) .

- X-ray crystallography : Resolve crystal packing and substituent orientation (if single crystals are obtainable).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group.

- Handling : Use PPE (gloves, goggles) due to potential acute toxicity (Category 4 for oral/dermal exposure) .

- Stability Tests : Monitor degradation via TLC or HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of derivatives be systematically addressed?

- Methodological Answer :

- Comparative Assays : Test derivatives (e.g., methyl esters, amides) under identical conditions to isolate substituent effects.

- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities as confounding factors.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 3,5-Difluoro-2-hydroxybenzoic acid’s enzyme inhibition data) .

Q. What strategies improve the bioavailability of this compound in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Synthesize ethyl esters or glycosylated derivatives to enhance membrane permeability .

- Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles to improve solubility and sustained release.

- In Silico Modeling : Predict logP and pKa using tools like MarvinSuite® to guide derivative synthesis .

Q. How do fluorine substituents influence the electronic properties of the benzofuran core in cross-coupling reactions?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms deactivate the ring, directing electrophiles to meta/para positions.

- Catalytic Optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling, as electron-deficient aryl halides require stronger bases (e.g., Cs₂CO₃) .

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify electronic effects (e.g., Hammett plots).

Q. What are the ecological implications of using this compound in large-scale studies?

- Methodological Answer :

- PBT/vPvB Assessment : Conduct OECD 307/308 tests to evaluate persistence, bioaccumulation, and toxicity (no data available; extrapolate from 2,4-dichlorophenoxy analogs) .

- Degradation Studies : Expose to UV light or soil microbiota to track breakdown products via LC-MS .

Data Contradiction Analysis Example

Scenario : Discrepancies in reported synthetic yields (e.g., 50% vs. 75%).

Resolution Framework :

Verify reagent purity (e.g., anhydrous solvents, fresh fluorinating agents).

Replicate under inert conditions (Schlenk line) to exclude moisture/O₂ interference.

Compare with analogous reactions (e.g., bromination yields in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.